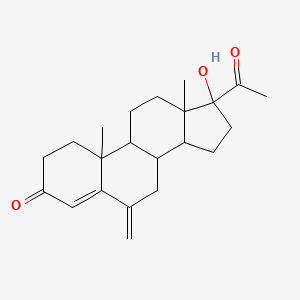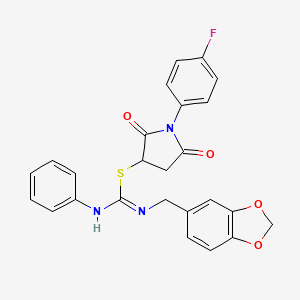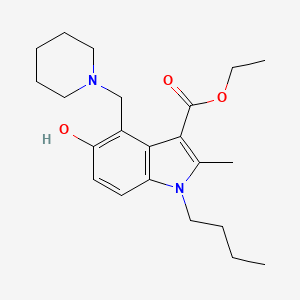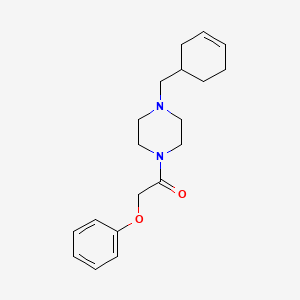
17-hydroxy-6-methylenepregn-4-ene-3,20-dione
Vue d'ensemble
Description
17-hydroxy-6-methylenepregn-4-ene-3,20-dione (17-OHP) is a steroid hormone that plays a crucial role in the regulation of the reproductive system. It is synthesized in the adrenal glands and ovaries and is a precursor to other important hormones such as testosterone and estrogen. In recent years, 17-OHP has gained significant attention in scientific research due to its potential therapeutic applications and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : 17-Hydroxy-6-methylenepregn-4-ene-3,20-dione has been synthesized through various methods. García-Martínez et al. (1993) detailed a three-step synthesis from a related compound, achieving a 35% yield and characterizing the compounds spectroscopically (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).
- Stereochemical Analysis : Investigations into the stereochemistry of derivatives of this compound have been conducted. Burn et al. (1966) studied the configurations of C6-substituents in related compounds using spectroscopy (Burn, Cooley, Davies, Ellis, Petrow, & Yardley, 1966).
Molecular Interactions and Enzyme Inhibition
- In Vitro Inhibitory Activity : Bratoeff et al. (2003) evaluated five new progesterone derivatives, including this compound, for their inhibitory activity on 5alpha-reductase and affinity for the androgen receptor. This compound demonstrated significant inhibitory activity with an IC50 value of 19 nM (Bratoeff, Ramírez, Flores, Valencia, Sánchez, Heuze, & Cabeza, 2003).
Biochemical Pathways and Enzyme Research
- Role in Biosynthesis of Corticosteroids : Ewald, Werbin, and Chaikoff (1965) explored the isomerization of 17-hydroxypregn-5-ene-3,20-dione, closely related to this compound, by distinct enzymes in the adrenal cortex, highlighting its importance in corticosteroid biosynthesis (Ewald, Werbin, & Chaikoff, 1965).
Synthesis of Derivatives and Analogs
- Derivative Synthesis : The synthesis of various derivatives of this compound has been a focus in steroid chemistry. For instance, Johnston et al. (1968) reported the synthesis of 17-aminopregn-4-ene-3,20-dione and its derivatives (Johnston, Sawicki, Windholz, & Patchett, 1968).
Propriétés
IUPAC Name |
17-acetyl-17-hydroxy-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12,16-18,25H,1,5-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPFAFOFFYRBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)



![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)